![molecular formula C18H11F3N2O4S B4946557 (5E)-3-(3-nitrobenzyl)-5-[3-(trifluoromethyl)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4946557.png)
(5E)-3-(3-nitrobenzyl)-5-[3-(trifluoromethyl)benzylidene]-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5E)-3-(3-nitrobenzyl)-5-[3-(trifluoromethyl)benzylidene]-1,3-thiazolidine-2,4-dione is a complex organic compound that belongs to the thiazolidinedione class This compound is characterized by the presence of a thiazolidine ring, a nitrobenzyl group, and a trifluoromethylbenzylidene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-(3-nitrobenzyl)-5-[3-(trifluoromethyl)benzylidene]-1,3-thiazolidine-2,4-dione typically involves multiple steps. One common method includes the condensation of 3-nitrobenzaldehyde with 3-(trifluoromethyl)benzaldehyde in the presence of a thiazolidinedione derivative. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or methanol. Catalysts like piperidine or pyridine may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of packed-bed reactors and optimization of reaction parameters such as temperature, solvent, and catalyst concentration are crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
(5E)-3-(3-nitrobenzyl)-5-[3-(trifluoromethyl)benzylidene]-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The benzylidene group can undergo electrophilic substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Strong acids or bases like sulfuric acid or sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzylidene derivatives.
Aplicaciones Científicas De Investigación
(5E)-3-(3-nitrobenzyl)-5-[3-(trifluoromethyl)benzylidene]-1,3-thiazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of (5E)-3-(3-nitrobenzyl)-5-[3-(trifluoromethyl)benzylidene]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro and trifluoromethyl groups play a crucial role in enhancing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Dichloroaniline: Aniline ring substituted with two chlorine atoms.
Benzylamine: Benzyl group attached to an amine functional group.
tert-Butyl carbamate: Organic compound used in various chemical syntheses.
Uniqueness
(5E)-3-(3-nitrobenzyl)-5-[3-(trifluoromethyl)benzylidene]-1,3-thiazolidine-2,4-dione is unique due to the presence of both nitro and trifluoromethyl groups, which confer distinct electronic properties and reactivity. This makes it particularly valuable in medicinal chemistry for the development of novel therapeutic agents.
Propiedades
IUPAC Name |
(5E)-3-[(3-nitrophenyl)methyl]-5-[[3-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F3N2O4S/c19-18(20,21)13-5-1-3-11(7-13)9-15-16(24)22(17(25)28-15)10-12-4-2-6-14(8-12)23(26)27/h1-9H,10H2/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWDDIOGVLWCAGG-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CN2C(=O)C(=CC3=CC(=CC=C3)C(F)(F)F)SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CN2C(=O)/C(=C\C3=CC(=CC=C3)C(F)(F)F)/SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
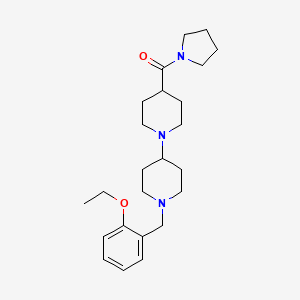
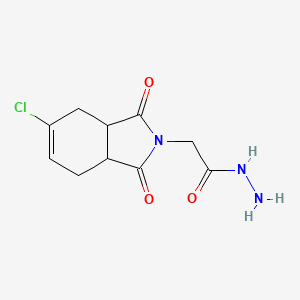
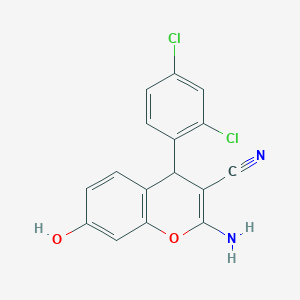
![N-[(1-cyclopentylpiperidin-4-yl)methyl]-5-propan-2-yl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B4946497.png)
![(2Z)-2-(3-bromo-5-methoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4946515.png)
![N-phenyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B4946524.png)
![N,N'-bis(3-ethynylphenyl)-5-[(4-nitrobenzoyl)amino]isophthalamide](/img/structure/B4946532.png)
![6-{[3-(Trifluoromethyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B4946534.png)
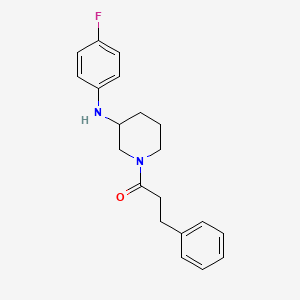
![2-[2-(2-Prop-2-enylphenoxy)ethylsulfanyl]-1,3-benzothiazol-6-amine](/img/structure/B4946545.png)
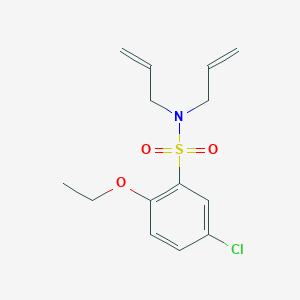
![ethyl 1-[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B4946573.png)

![1-(5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinyl)-4-piperidinol](/img/structure/B4946579.png)
